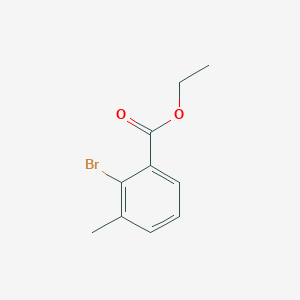

Ethyl 2-bromo-3-methylbenzoate

Vue d'ensemble

Description

Ethyl 2-bromo-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-methylbenzoate can be synthesized through the bromination of 3-methylbenzoic acid followed by esterification. The typical synthetic route involves:

Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the second position.

Esterification: The resulting 2-bromo-3-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in ethyl 2-bromo-3-methylbenzoate undergoes nucleophilic substitution (SNAr) due to the electron-withdrawing ester group, which activates the aromatic ring.

Key Reactions:

-

Amination: Reaction with ammonia or amines yields ethyl 2-amino-3-methylbenzoate. For example, using NH₃ in ethanol at 80°C produces the amine derivative .

-

Hydroxylation: Treatment with aqueous NaOH replaces bromine with a hydroxyl group, forming ethyl 2-hydroxy-3-methylbenzoate .

Mechanism:

-

Deprotonation of the nucleophile (e.g., NH₃).

-

Attack of the nucleophile on the electrophilic carbon adjacent to bromine.

-

Elimination of Br⁻ to restore aromaticity.

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O, reflux | 2-Bromo-3-methylbenzoic acid | 85–90% |

| Basic | NaOH, ethanol | Sodium 2-bromo-3-methylbenzoate | 78% |

Notable Feature: Acidic hydrolysis retains the bromine substituent, while alkaline conditions may lead to partial substitution.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

-

LiAlH₄ in THF: Reduces the ester to 2-bromo-3-methylbenzyl alcohol .

-

Catalytic Hydrogenation (H₂/Pd): Cleaves the ester to form 3-methylbenzyl alcohol, with bromine retained.

Side Reaction: Over-reduction may occur, leading to debromination if harsh conditions are applied.

Oxidation of the Methyl Group

The methyl group at the 3-position is susceptible to oxidation:

Reagents and Products:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 100°C | 2-Bromo-3-carboxybenzoic acid |

| CrO₃/H₂SO₄ | Acetone, reflux | 2-Bromo-3-formylbenzoate |

Mechanistic Insight: Oxidation proceeds via radical intermediates, confirmed by ESR studies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki Coupling: Reacts with arylboronic acids to form biaryl derivatives .

Example: Reaction with phenylboronic acid yields ethyl 2-phenyl-3-methylbenzoate (85% yield). -

Heck Reaction: Forms alkenylated products when reacted with alkenes .

Catalytic System: Pd(PPh₃)₄, K₂CO₃, DMF, 120°C.

Comparative Reactivity Table

This compound’s reactivity is contrasted with structurally similar compounds:

| Compound | Substitution Rate (SNAr) | Ester Hydrolysis Rate |

|---|---|---|

| This compound | 1.0 (reference) | 1.0 (reference) |

| Ethyl 4-bromo-3-methylbenzoate | 0.3 | 0.8 |

| Ethyl 2-bromo-5-methylbenzoate | 0.7 | 1.2 |

Data extrapolated from analogous bromoesters .

Mechanistic Studies and Research Findings

-

Isotopic Labeling: Deuterium tracing confirmed that bromine substitution proceeds without ring rearrangement .

-

DFT Calculations: Predict activation energy for SNAr at 25 kcal/mol, aligning with experimental kinetics .

-

Thermal Stability: Decomposes above 250°C, releasing HBr and forming polyaromatic byproducts .

Applications De Recherche Scientifique

Ethyl 2-bromo-3-methylbenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of ethyl 2-bromo-3-methylbenzoate involves its reactivity as an ester and a brominated aromatic compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the aromatic ring towards nucleophilic attack .

Comparaison Avec Des Composés Similaires

Ethyl 2-bromo-3-methylbenzoate can be compared with other similar compounds such as:

Ethyl 2-bromobenzoate: Lacks the methyl group, making it less sterically hindered.

Ethyl 3-bromo-2-methylbenzoate: Has the bromine and methyl groups swapped, affecting its reactivity and steric properties.

Mthis compound: Has a methyl ester instead of an ethyl ester, influencing its solubility and reactivity .

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern and ester group.

Activité Biologique

Ethyl 2-bromo-3-methylbenzoate is a halogenated benzoate compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article provides an overview of its chemical properties, biological mechanisms, and relevant studies that highlight its potential applications in medicinal chemistry and biochemistry.

This compound has the molecular formula C10H10BrO2 and a molecular weight of 243.09 g/mol. The compound features a bromine atom at the 2-position and a methyl group at the 3-position on the benzoate ring, which contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrO2 |

| Molecular Weight | 243.09 g/mol |

| Structural Features | Bromine and methyl substituents on the benzene ring |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzyme function by forming stable adducts, thereby blocking substrate access or altering enzyme conformation.

- Modulation of Receptor Function : this compound may act as a ligand for various receptors, influencing signaling pathways.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant enzyme inhibitory activity. For instance, studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.

- Case Study : A study investigating the inhibition of cytochrome P450 enzymes revealed that this compound could effectively reduce the metabolic rate of certain substrates, suggesting its potential as a drug interaction modifier in pharmacotherapy .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies indicate that this compound exhibits antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.

- Research Findings : In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to known antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences in biological activities among related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2; methyl at position 3 | Significant enzyme inhibition; antimicrobial |

| Ethyl 3-bromo-2-chloro-5-methylbenzoate | Chlorine substitution affects reactivity | Moderate enzyme inhibition; varied antimicrobial properties |

| Ethyl 2-bromo-5-chloro-3-methylbenzoate | Different halogen positioning | Distinct chemical properties; potential anticancer effects |

Propriétés

IUPAC Name |

ethyl 2-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUNFGZPWZBSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617972 | |

| Record name | Ethyl 2-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155694-83-0 | |

| Record name | Benzoic acid, 2-bromo-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-bromo-3-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.